molecular formula C11H12F3N B13339551 (S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine

(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine

Cat. No.: B13339551
M. Wt: 215.21 g/mol
InChI Key: BAJFXBUQNKWHIH-JTQLQIEISA-N
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Description

(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine typically involves the functionalization of pyrrolidine with fluorinated aromatic compounds. Another approach involves the use of chiral pyrrolidine functionalized metal-organic frameworks, which provide a platform for asymmetric synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactions and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include various fluorinated derivatives and N-oxides, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of (S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-(Difluoromethyl)-3-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral recognition studies .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2S)-2-[4-(difluoromethyl)-3-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h3-4,6,10-11,15H,1-2,5H2/t10-/m0/s1

InChI Key

BAJFXBUQNKWHIH-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2)C(F)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C(F)F)F

Origin of Product

United States

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